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molecular formula C12H16N2O B3328758 6-(1-Methylpiperidin-4-ylcarbonyl)-pyridine CAS No. 517875-04-6

6-(1-Methylpiperidin-4-ylcarbonyl)-pyridine

Cat. No. B3328758
M. Wt: 204.27 g/mol
InChI Key: ZBDSRITXBDNYMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07423050B2

Procedure details

Load 2-bromo-6-(1-methylpiperidin-4-ylcarbonyl)-piperidine (20 g, 70.67 mmol, 1 eq) in 73.6 ml of 7M NH3/ethylene glycol (530 mmol, 7.5 eq) into a 130 ml pressure autoclave, and add Cu2O (101 mg, 0.706 mmol, 0.01 eq) as a catalyst. Seal the autoclave and heat the reaction mixture to 85° C. at about 50 psi (345 kPa) for 20 hrs. Cool the reaction mixture to room temperature, transfer the organic layer to a 250 ml flask, and place the flask under reduce pressure to remove ammonia. Add water (70 mL) and of 30% NaOH (38 mL) and then extract the mixture with methyl t-butyl ether (MTBE)(5×100 ml). Combine the organic fractions and then dry with MgSO4, filter, and concentrate under reduce pressure to obtain crude 2-amino-(6-(1-methylpiperidin-4-ylcarbonyl)-pyridine (18.5 g).
Name
2-bromo-6-(1-methylpiperidin-4-ylcarbonyl)-piperidine
Quantity
20 g
Type
reactant
Reaction Step One
Name
NH3 ethylene glycol
Quantity
73.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
Cu2O
Quantity
101 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH:2]1[CH2:7][CH2:6][CH2:5][CH:4]([C:8]([CH:10]2[CH2:15][CH2:14][N:13]([CH3:16])[CH2:12][CH2:11]2)=[O:9])[NH:3]1.N.C(O)CO>>[CH3:16][N:13]1[CH2:14][CH2:15][CH:10]([C:8]([C:4]2[N:3]=[CH:2][CH:7]=[CH:6][CH:5]=2)=[O:9])[CH2:11][CH2:12]1 |f:1.2|

Inputs

Step One
Name
2-bromo-6-(1-methylpiperidin-4-ylcarbonyl)-piperidine
Quantity
20 g
Type
reactant
Smiles
BrC1NC(CCC1)C(=O)C1CCN(CC1)C
Name
NH3 ethylene glycol
Quantity
73.6 mL
Type
reactant
Smiles
N.C(CO)O
Name
Cu2O
Quantity
101 mg
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Seal the autoclave
TEMPERATURE
Type
TEMPERATURE
Details
Cool the reaction mixture to room temperature
CUSTOM
Type
CUSTOM
Details
to remove ammonia
EXTRACTION
Type
EXTRACTION
Details
Add water (70 mL) and of 30% NaOH (38 mL) and then extract the mixture with methyl t-butyl ether (MTBE)(5×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine the organic fractions and then dry with MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Name
Type
product
Smiles
CN1CCC(CC1)C(=O)C1=CC=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g
YIELD: CALCULATEDPERCENTYIELD 128.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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